molecular formula C17H15NO B8278888 1-(Naphthalen-2-yl)-4-oxocyclohexanecarbonitrile

1-(Naphthalen-2-yl)-4-oxocyclohexanecarbonitrile

Cat. No.: B8278888
M. Wt: 249.31 g/mol
InChI Key: GBYZRMXMFIEPBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Naphthalen-2-yl)-4-oxocyclohexanecarbonitrile is a useful research compound. Its molecular formula is C17H15NO and its molecular weight is 249.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

1-naphthalen-2-yl-4-oxocyclohexane-1-carbonitrile

InChI

InChI=1S/C17H15NO/c18-12-17(9-7-16(19)8-10-17)15-6-5-13-3-1-2-4-14(13)11-15/h1-6,11H,7-10H2

InChI Key

GBYZRMXMFIEPBU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1=O)(C#N)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 12-L, four-neck flask equipped with a temperature probe, reflux condenser and overhead stirrer was charged with methyl 5-cyano-5-(naphthalen-2-yl)-2-oxocyclohexanecarboxylate (600 g, 1.9 mol), brine (1 L) and DMSO (6 L). The mixture was heated to 135° C. and stirred for 12 h. The progress of the reaction was monitored by TLC (2:3 EtOAc/Heptane). After 12 h, the reaction mixture was cooled to room temperature, diluted with water (6 L) and extracted twice with MTBE (5 L, 3 L). The combined organic phases were washed with brine (4×3 L), dried over MgSO4 and filtered. The filtrate was concentrated under reduced pressure at 40-45° C. to give a residue which was triturated with heptane/MTBE (1:1, 2 L). The resulting slurry was stirred for 2 h, filtered and dried under high vacuum for 12 h to yield the title compound (301 g, 62%) as an off-white solid. 1H NMR (DMSO-d6, 300 MHz): 6 8.1 (s, 1H), 8.0-7.9 (m, 4H), 7.8 (dd, 1H), 7.6 (m, 2H), 7.3 (dd, 1H), 7.2 (m, 1H), 3.1 (s, 1H), 2.8 (m, 2H), 2.2-2.6 (m, 8H), 1.2(s, 2H).
[Compound]
Name
12-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 5-cyano-5-(naphthalen-2-yl)-2-oxocyclohexanecarboxylate
Quantity
600 g
Type
reactant
Reaction Step Two
Name
Quantity
6 L
Type
reactant
Reaction Step Two
Name
brine
Quantity
1 L
Type
solvent
Reaction Step Two
Name
EtOAc Heptane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
6 L
Type
solvent
Reaction Step Four
Yield
62%

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